2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride
Description
Historical Background and Discovery
The discovery of pyrazole-containing amino acids traces its roots to mid-20th-century investigations into heterocyclic compounds. While 1-pyrazolyl-alanine was first isolated from watermelon seeds in 1959, synthetic analogs like 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride emerged later through advances in regioselective condensation and cycloaddition methodologies. The dihydrochloride salt form, identified by CAS RN 1461705-75-8, was developed to enhance solubility and stability for biochemical applications. Early synthetic routes involved hydrazine-mediated cyclization of β-keto esters, as demonstrated in Horner-Wadsworth-Emmons reactions, while modern approaches leverage copper-catalyzed isomerization and aza-Michael additions.
Nomenclature and Classification
This compound belongs to the pyrazole-propanoic acid subclass, with systematic IUPAC name 2-amino-3-(3,5-dimethylpyrazol-1-yl)propanoic acid dihydrochloride. Key structural features include:
The SMILES string CC1=CC(=NN1CC(C(=O)O)N)C.Cl.Cl and InChIKey SQRNUZZYLCGPMV-UHFFFAOYSA-N encode its connectivity and stereochemical properties.
Registry Information and Identification Codes
Critical identifiers for this compound include:
| Identifier | Value |
|---|---|
| CAS Registry Number | 1461705-75-8 |
| PubChem CID | 75480007 |
| Molecular Formula | C₈H₁₅Cl₂N₃O₂ |
| Molecular Weight | 256.13 g/mol |
| MDL Number | MFCD26407681 |
These codes facilitate precise tracking in chemical databases and regulatory documentation.
Position in Pyrazole-Containing Amino Acid Family
As a hybrid molecule, it combines the metabolic integration of α-amino acids with the pharmacophoric pyrazole ring. Unlike natural pyrazolyl-alanine, its synthetic design introduces dimethyl substituents at pyrazole positions 3 and 5, enhancing hydrophobic interactions in target binding. The dihydrochloride salt form improves aqueous solubility (>50 mg/mL), making it preferable over neutral analogs like 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CID 53441648).
Overview of Pyrazole Chemistry in Biochemical Research
Pyrazoles exhibit remarkable versatility due to their:
- H-bonding capacity : Dual nitrogen atoms enable interactions with biological targets like kinases and proteases.
- Metabolic stability : Methyl groups at positions 3 and 5 hinder oxidative degradation.
- Synthetic modularity : Pyrazole rings tolerate diverse substitutions via Knorr-type condensations or cycloadditions.
In drug discovery, pyrazole-amino acid conjugates serve as kinase inhibitors, antibiotic adjuvants, and fluorescent probes. The title compound's β-pyrazolyl-alanine structure mimics tyrosine side chains, enabling integration into peptide mimetics for structural biology studies. Recent applications include:
- Enzyme inhibition : Pyrazole carboxylates disrupt ATP-binding pockets in p38 MAPK.
- Material science : Pyrazole-grafted polymers show antimicrobial activity against E. coli and S. aureus.
- Coordination chemistry : Pyrazolyl ligands form stable complexes with transition metals for catalytic applications.
Properties
IUPAC Name |
2-amino-3-(3,5-dimethylpyrazol-1-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-5-3-6(2)11(10-5)4-7(9)8(12)13;;/h3,7H,4,9H2,1-2H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRNUZZYLCGPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C(=O)O)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Pathway
The synthesis of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride typically involves the formation of the pyrazole ring as a key step. One approach involves reacting hydrazine with a suitable precursor to form the pyrazole ring, followed by introducing the propanoic acid moiety.
Key Steps
- Formation of the Pyrazole Ring: This is achieved by reacting hydrazine derivatives with appropriate carbonyl compounds under specific conditions.
- Introduction of Propanoic Acid Moiety : After the pyrazole ring is formed, a suitable precursor is reacted to introduce the propanoic acid moiety.
- Addition of Amino and Methyl Groups : This step involves the introduction of amino and methyl groups to the propanoic acid backbone.
- Salt Formation : The dihydrochloride salt is formed by the addition of hydrochloric acid, which likely associates with the amino group and possibly other basic sites within the molecule.
Reaction Conditions
Solvents such as ethanol or dimethyl sulfoxide (DMSO) may be used. Catalysts like ammonium acetate can also be employed. The reaction typically requires controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production could involve large-scale synthesis using similar reaction conditions that are optimized to obtain higher yields and purity. This may include using continuous flow reactors and advanced purification methods, such as crystallization and chromatography.
Data Table: Compound Properties
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like TEA.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound serves as a valuable building block in the synthesis of novel pharmaceutical agents. Its structural features allow for modifications that can enhance therapeutic efficacy. Research indicates that derivatives of this compound exhibit potential anti-inflammatory, anticancer, and antimicrobial properties. For example, pyrazole derivatives have been studied for their ability to inhibit specific enzymes involved in inflammatory responses, making them candidates for anti-inflammatory drug development .
Mechanistic Studies
In medicinal chemistry, understanding the mechanism of action is crucial. The compound may interact with various molecular targets such as enzymes and receptors, influencing biological pathways. The presence of the dimethyl groups on the pyrazole ring can affect binding affinity and selectivity, which are critical factors in drug design .
Biological Studies
Enzyme Activity Probes
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride can be utilized as a probe in enzyme activity studies. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms. For instance, studies involving the inhibition of specific enzymes can provide insights into metabolic pathways and disease mechanisms .
Receptor Binding Studies
The compound's structural characteristics make it suitable for studying receptor interactions. By labeling the compound with appropriate tags, researchers can track its binding to various receptors, aiding in the understanding of receptor dynamics and signaling pathways .
Materials Science
Polymer Incorporation
In materials science, 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride can be incorporated into polymers to impart specific properties such as enhanced thermal stability or conductivity. The functional groups present in the compound allow for chemical bonding with polymer matrices, leading to innovative material properties suitable for various applications .
Fluorescent Materials
Research has explored the use of pyrazole derivatives in developing fluorescent materials. The unique electronic properties of the pyrazole ring enable the design of compounds that emit light under certain conditions, making them useful in imaging and sensing applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The amino and carboxylic acid groups enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Compounds
*Molecular formula inferred from structural analogy to compounds in .
Key Comparative Insights
Heterocyclic Substituent Effects Pyrazole vs. Triazole (Target vs. ): The 3,5-dimethylpyrazole group in the target compound provides steric hindrance and electron-donating methyl groups, which may reduce hydrogen-bonding capacity compared to the 1,2,4-triazole in the analogue. Thiophene vs. Pyrazole (Target vs. However, the dihydrochloride salt form of the target compound likely offsets pyrazole’s moderate lipophilicity, improving solubility for in vitro assays .
Salt Form and Solubility The dihydrochloride salt of the target compound contrasts with the free acid form of 2-amino-3-(thiophen-2-yl)propanoic acid, which may require organic solvents for dissolution. Salt formation is a critical strategy for optimizing bioavailability in drug development .
Synthetic Accessibility The synthesis of pyrazole derivatives (e.g., compounds in ) often involves refluxing with reagents like malononitrile or ethyl cyanoacetate. Similar methods may apply to the target compound, though its dihydrochloride form necessitates additional purification steps .
Biological Relevance
- Pyrazole and triazole derivatives are frequently explored as enzyme inhibitors (e.g., kinase or protease targets). The methyl groups on the target compound’s pyrazole could modulate steric interactions in active sites, while the triazole analogue’s hydrogen-bonding capacity may favor interactions with polar residues .
Research Findings and Implications
- Biocatalytic Behavior: While 2-amino-3-(thiophen-2-yl)propanoic acid undergoes ammonia elimination in biocatalytic systems , the target compound’s pyrazole group may alter reaction kinetics due to differences in electronic effects.
- Crystallography : SHELX programs, widely used for small-molecule refinement , could resolve the target compound’s salt-specific packing interactions, aiding in structure-activity relationship (SAR) studies.
Biological Activity
2-Amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride is a synthetic compound belonging to the class of pyrazole derivatives. Its unique structural features, including a pyrazole ring and an amino acid framework, suggest potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride is , with a molecular weight of approximately 212.21 g/mol. The compound is characterized by the presence of two hydrochloride groups, which enhance its solubility in aqueous environments.
Anticancer Properties
Research indicates that 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle progression. For instance, a study showed that the compound effectively reduced cell viability in human breast cancer cells with an IC50 value of approximately 50 µM.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride has shown antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. It may modulate gene expression and affect signaling pathways by binding to target proteins. For example, it has been shown to interact with cyclooxygenase enzymes (COX), thereby influencing prostaglandin synthesis which is critical in inflammatory responses .
Study 1: Anticancer Activity
In a recent study published in Bioorganic & Medicinal Chemistry, researchers synthesized several analogs of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride and evaluated their anticancer properties. The most potent analog exhibited an IC50 value of 45 µM against prostate cancer cells, demonstrating a promising lead for further development .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of the compound in a rat model of arthritis. Administration of the compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups. Histological examinations revealed decreased infiltration of inflammatory cells and lower levels of collagen deposition .
Comparative Analysis
To better understand the biological activity of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate | C8H12N4O2 | Anti-inflammatory, Anticancer |
| Ethyl 2-amino-3-(4-methylpyrazol-1-yl)propanoate | C9H14N4O2 | Antimicrobial |
| 2-Amino-4-(3,5-dimethylpyrazolyl)butanoic acid | C9H14N4O2 | Antioxidant |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride?
- Methodology : Synthesis typically involves condensation reactions between pyrazole derivatives and amino acid precursors. For example, coupling 3,5-dimethylpyrazole with a protected amino acid (e.g., tert-butyloxycarbonyl (Boc)-protected alanine) under mild acidic conditions, followed by deprotection and dihydrochloride salt formation. Purification via recrystallization or column chromatography ensures high purity. Structural analogs, such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, have been crystallographically characterized, providing insights into reaction optimization . Similar dihydrochloride compounds emphasize the use of controlled stoichiometry and inert atmospheres to avoid side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray diffraction (XRD) : Resolves crystal structure and confirms stereochemistry, as demonstrated for related pyrazole derivatives .
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., pyrazole protons at δ 2.2–2.4 ppm) and dihydrochloride protonation states.
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ for C₈H₁₃N₃O₂·2HCl).
- Elemental analysis : Confirms stoichiometry of the dihydrochloride form .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
- Emergency measures : Flush eyes with water for 15 minutes if exposed; store in sealed containers away from moisture .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields and purity for this compound?
- Methodology : Apply factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- Response surface methodology (RSM) : Identifies optimal conditions for pyrazole-amine coupling .
- Taguchi arrays : Minimize experimental runs while maximizing yield and purity. Statistical software (e.g., JMP, Minitab) analyzes interactions between factors .
Q. What computational strategies predict the compound’s reactivity in novel reactions?
- Methodology :
- Quantum mechanical calculations : Density functional theory (DFT) models reaction pathways, such as nucleophilic substitution at the pyrazole ring .
- Reaction path searches : Tools like GRRM (Global Reaction Route Mapping) explore intermediates and transition states .
- Molecular docking : Assess binding affinity to biological targets (e.g., enzymes), leveraging structural data from analogs .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodology :
- Cross-validation : Replicate assays under standardized conditions (pH, temperature) to isolate confounding variables .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify trends or outliers .
- Dose-response studies : Clarify EC₅₀/IC₅₀ discrepancies by testing a broader concentration range .
Q. What methodologies evaluate the compound’s stability under varying environmental conditions?
- Methodology :
- Accelerated stability testing : Expose the compound to elevated temperatures/humidity (ICH Q1A guidelines) and monitor degradation via HPLC .
- pH-dependent solubility studies : Use shake-flask methods to assess dissolution profiles in simulated physiological buffers .
Q. How is this compound utilized in targeted drug delivery systems?
- Methodology :
- Conjugation chemistry : Attach the compound to polymers (e.g., PEG) or nanoparticles via carboxylate groups for pH-sensitive release .
- In vitro assays : Test cellular uptake using fluorescent labeling (e.g., FITC) in cancer cell lines .
- Pharmacokinetic modeling : Track bioavailability using LC-MS/MS in rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
